molecular formula C8H6F3NO3 B588507 2-Nitro-4-(trifluoromethyl)benzyl alcohol CAS No. 133605-27-3

2-Nitro-4-(trifluoromethyl)benzyl alcohol

Cat. No. B588507
M. Wt: 221.135
InChI Key: FQPWWEYTNHARPU-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

1.9 cm3 (1.9 mmol) of a 1M aqueous sodium hydroxide solution are added, at a temperature in the region of 20° C., to 0.5 g (1.9 mmol) of 2-nitro-4-trifluoromethylbenzyl acetate in solution in 50 cm3 of methanol. After stirring for 2 hours at a temperature in the region of 20° C., 20 cm3 of a saturated aqueous sodium phosphate solution are added and the mixture is then extracted with 3 times 50 cm3 of dichloromethane. The organic phases are combined, washed with 50 cm3 of a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (2.7 kPa), to give 0.424 g of (2-nitro-4-trifluoromethylphenyl)methanol in the form of an oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitro-4-trifluoromethylbenzyl acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=1[N+:18]([O-:20])=[O:19])(=O)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>CO>[N+:18]([C:9]1[CH:10]=[C:11]([C:14]([F:15])([F:16])[F:17])[CH:12]=[CH:13][C:8]=1[CH2:7][OH:6])([O-:20])=[O:19] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
2-nitro-4-trifluoromethylbenzyl acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with 3 times 50 cm3 of dichloromethane
WASH
Type
WASH
Details
washed with 50 cm3 of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.424 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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